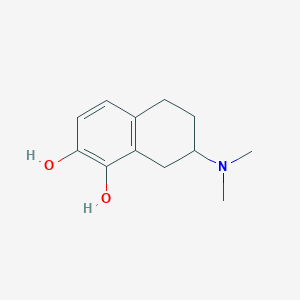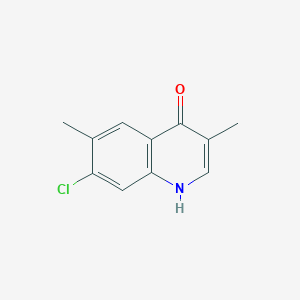
7-Chloro-3,6-dimethylquinolin-4(1h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-3,6-dimethylquinolin-4-ol is a heterocyclic aromatic compound containing a quinoline ring system. This compound is characterized by the presence of a chlorine atom at the 7th position, methyl groups at the 3rd and 6th positions, and a hydroxyl group at the 4th position. Quinoline derivatives, including 7-chloro-3,6-dimethylquinolin-4-ol, are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3,6-dimethylquinolin-4-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Skraup synthesis, Doebner von Miller reaction, and Combes synthesis are well-known methods for preparing quinoline derivatives . These methods typically involve the use of aniline derivatives, glycerol, and oxidizing agents under acidic conditions.
Industrial Production Methods
Industrial production of 7-chloro-3,6-dimethylquinolin-4-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors, microwave-assisted synthesis, and green chemistry principles such as solvent-free reactions and recyclable catalysts are some of the modern approaches employed in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
7-chloro-3,6-dimethylquinolin-4-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles under appropriate conditions.
Electrophilic Aromatic Substitution: The presence of the electron-withdrawing chlorine group might activate the ring for electrophilic substitution.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation, with some reactions requiring acidic or basic conditions, elevated temperatures, or the presence of catalysts .
Major Products Formed
The major products formed from these reactions include substituted quinoline derivatives, which can exhibit enhanced biological activities or improved physicochemical properties .
Wissenschaftliche Forschungsanwendungen
7-chloro-3,6-dimethylquinolin-4-ol has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential antimalarial, anticancer, and antimicrobial activities.
Organic Synthesis: The compound is used as an intermediate in the synthesis of other chemically interesting molecules.
Biological Studies: Its unique structure makes it suitable for studying various biological processes and interactions.
Industrial Applications: Quinoline derivatives are used in the production of dyes, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of 7-chloro-3,6-dimethylquinolin-4-ol involves its interaction with specific molecular targets and pathways. For instance, in antimalarial applications, quinoline derivatives are known to interfere with the heme detoxification process in Plasmodium parasites, leading to their death . The compound’s structure allows it to bind to heme and prevent its polymerization, which is essential for the parasite’s survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 7-chloro-3,6-dimethylquinolin-4-ol include other quinoline derivatives such as:
- 7-chloro-4-hydroxyquinoline
- 3,6-dimethylquinoline
- 7-chloro-2,8-dimethylquinolin-4-ol
Uniqueness
What sets 7-chloro-3,6-dimethylquinolin-4-ol apart from other similar compounds is its specific substitution pattern, which imparts unique electronic and steric properties.
Eigenschaften
CAS-Nummer |
5412-33-9 |
|---|---|
Molekularformel |
C11H10ClNO |
Molekulargewicht |
207.65 g/mol |
IUPAC-Name |
7-chloro-3,6-dimethyl-1H-quinolin-4-one |
InChI |
InChI=1S/C11H10ClNO/c1-6-3-8-10(4-9(6)12)13-5-7(2)11(8)14/h3-5H,1-2H3,(H,13,14) |
InChI-Schlüssel |
RFYNRITXEOWSDN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1Cl)NC=C(C2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-acetic acid ethyl ester](/img/structure/B15068812.png)
![N-[(Z)-naphthalen-1-ylmethylideneamino]acetamide](/img/structure/B15068819.png)
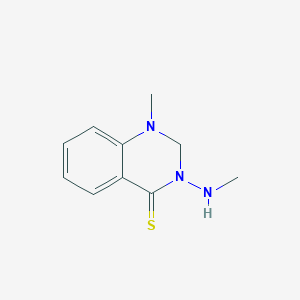
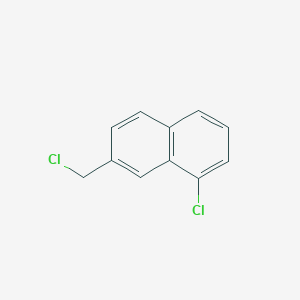
![6-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15068844.png)
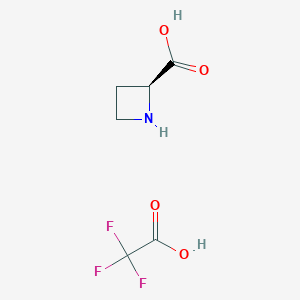
![6-Isopropyl-5,6-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4,7(3H)-trione](/img/structure/B15068861.png)
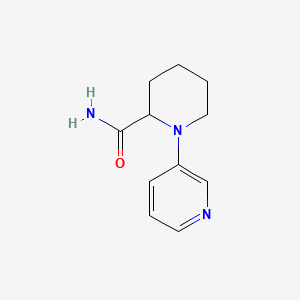
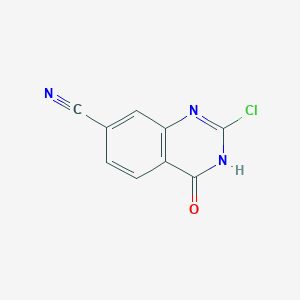

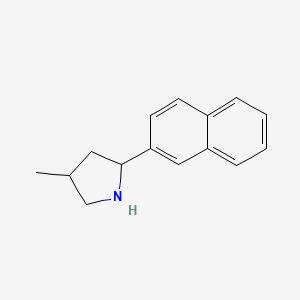
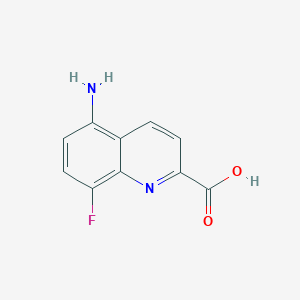
![6-(Pyridin-3-YL)pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B15068920.png)
